molecular formula C28H31N5O5S2 B4869799 ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4869799
M. Wt: 581.7 g/mol
InChI Key: ULXVLAPZIDYJCX-HYARGMPZSA-N
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Description

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, an imidazole ring, and a thiophene ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrazole and imidazole derivatives, followed by their coupling with thiophene and other functional groups under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical and biological properties.

    Other pyrazole derivatives: Compounds containing the pyrazole ring, which may exhibit similar biological activities.

    Other imidazole derivatives: Compounds with the imidazole ring, known for their diverse pharmacological effects.

This outline provides a comprehensive overview of the compound and its various aspects

Properties

IUPAC Name

ethyl 2-[[2-[(4E)-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-1-(3-methoxypropyl)-5-oxoimidazol-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S2/c1-5-38-27(36)24-21(19-10-7-6-8-11-19)16-39-25(24)30-23(34)17-40-28-29-22(14-20-15-32(3)31-18(20)2)26(35)33(28)12-9-13-37-4/h6-8,10-11,14-16H,5,9,12-13,17H2,1-4H3,(H,30,34)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXVLAPZIDYJCX-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC(=CC4=CN(N=C4C)C)C(=O)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=N/C(=C/C4=CN(N=C4C)C)/C(=O)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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